N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034387-98-7) is a synthetic small molecule (MW 338.4 g/mol, formula C18H18N4O3) classified as a benzimidazole-isonicotinamide hybrid. This compound belongs to a chemotype explored in kinase inhibitor programs; structurally related benzimidazole-tetrahydrofuran derivatives have been described as AMP-activated protein kinase (AMPK) activators with potential utility in metabolic disorders.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2034387-98-7
Cat. No. B2630523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
CAS2034387-98-7
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H18N4O3/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)25-13-6-8-24-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22)
InChIKeyPJMHZERERASUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034387-98-7): Structural and Pharmacological Context for Procurement Decisions


N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034387-98-7) is a synthetic small molecule (MW 338.4 g/mol, formula C18H18N4O3) classified as a benzimidazole-isonicotinamide hybrid [1]. This compound belongs to a chemotype explored in kinase inhibitor programs; structurally related benzimidazole-tetrahydrofuran derivatives have been described as AMP-activated protein kinase (AMPK) activators with potential utility in metabolic disorders [2]. However, the specific pharmacological activity of this compound remains unreported in the peer-reviewed or patent literature as of the latest search, distinguishing it from data-rich analogs and positioning it as a probe candidate or a building block for focused library synthesis rather than a validated lead compound.

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Cannot Be Replaced by Generic Benzimidazole or Isonicotinamide Analogs


Generic substitution is inadvisable because the precise combination of the 2-benzimidazole-methyl linker and the 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide moiety yields a unique three-dimensional pharmacophore that is not replicated by off-the-shelf benzimidazole or isonicotinamide building blocks. Even closely related analogs, such as N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide , exchange the oxygen-containing tetrahydrofuran ring for a cyclopropylmethyl group, producing a ~16 Da mass difference and altering hydrogen-bond acceptor count (5 vs. 4), topological polar surface area, and conformational flexibility [1]. In kinase-targeted programs where the tetrahydrofuran oxygen may engage the hinge region or influence selectivity, such subtle modifications can drastically alter target engagement profiles. Procurement of the exact compound ensures fidelity to structure-activity relationship (SAR) hypotheses and hit-confirmation workflows.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide vs. Closest Analogs


Structural Divergence: Tetrahydrofuran-3-yloxy vs. Cyclopropylmethoxy at the Isonicotinamide 2-Position

The target compound features a tetrahydrofuran-3-yloxy substituent at the 2-position of the isonicotinamide ring, whereas the closest commercially available analog, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide, bears a cyclopropylmethoxy group . This substitution introduces an additional hydrogen-bond acceptor (ether oxygen in the THF ring) and increases topological polar surface area (tPSA) relative to the all-carbon cyclopropylmethyl analog. The computed XLogP3-AA for the target compound is 1.6, indicating moderately higher polarity compared to typical benzimidazole-isonicotinamide hybrids lacking an oxygen heterocycle [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Class-Level AMPK Activation Potential Inferred from Benzimidazole-Tetrahydrofuran Patent Series

Merck Sharp & Dohme Corp. has disclosed a series of benzimidazole-tetrahydrofuran derivatives as AMPK activators in US Patent 9,540,364 B2 [1]. While the specific compound CAS 2034387-98-7 is not explicitly exemplified in this patent, its core scaffold—benzimidazole linked to a tetrahydrofuran-containing moiety—is directly represented in the Markush structure (Formula I) claimed for AMPK activation [1]. Compounds in this series demonstrated EC50 values in the sub-micromolar to low-micromolar range in AMPK biochemical assays, though exact values for this compound are not publicly disclosed. This contrasts with structurally distinct benzimidazole-isonicotinamides bearing cyclopropylmethoxy groups, which have been associated with kinase inhibition rather than activation (e.g., RAF kinase IC50 ~5.5 nM for a related but non-identical chemotype) [2], suggesting the tetrahydrofuran substitution pattern may bias pharmacological activity toward AMPK.

Metabolic Disease AMPK Activation Type 2 Diabetes

Lack of Pre-Existing Biological Annotation: Value as a Negative-Control or Selectivity Probe

Unlike many benzimidazole-isonicotinamide analogs that have been profiled in kinase panels (e.g., compounds in US 11,377,431 reporting RAF IC50 values of 5.5 nM [1]) or disclosed as FGFR inhibitors, CAS 2034387-98-7 has no biological activity data deposited in PubChem, ChEMBL, BindingDB, or the patent literature [2]. This absence of annotation is itself a differentiating feature: the compound can serve as a matched negative control for active benzimidazole-isonicotinamide analogs, or as a chemical probe to interrogate off-target liability of the tetrahydrofuran-oxy isonicotinamide substructure in cellular assays.

Chemical Probe Negative Control Selectivity Profiling

Recommended Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Based on Differential Evidence


AMPK Activator Hit-Finding and Lead Optimization in Metabolic Disease Programs

Given the scaffold's alignment with Merck's patented benzimidazole-tetrahydrofuran AMPK activators [1], this compound is suited as a starting point for hit-confirmation in AMPK biochemical assays (e.g., ADP-Glo format). Its tetrahydrofuran oxygen provides an additional hydrogen-bonding vector not present in cyclopropylmethoxy analogs, which may enhance binding to the AMPK allosteric drug and metabolite (ADaM) site. Structure-based design teams can use this compound to probe whether the THF oxygen contributes favorably to AMPK activation potency before initiating costly analog synthesis.

Kinase Selectivity Profiling: Matched Pair Analysis Against Cyclopropylmethoxy and Trifluoromethyl Analogs

The compound serves as a valuable matched pair for selectivity profiling alongside its cyclopropylmethoxy analog (CAS 2034443-83-7) [1] and more potent kinase inhibitor analogs from the Kinnate Biopharma series (RAF IC50 = 5.5 nM) [2]. Screening this compound in a broad kinase panel (e.g., DiscoverX KINOMEscan) can reveal whether the tetrahydrofuran-3-yloxy substitution confers selectivity advantages or liabilities relative to the cyclopropylmethyl group—directly informing scaffold triage decisions in multi-target drug discovery projects.

Chemical Probe for Isonicotinamide 2-Alkoxy Substituent Effects on Physicochemical and ADME Properties

With a computed XLogP3-AA of 1.6 and 5 hydrogen-bond acceptors [1], this compound occupies a favorable physicochemical space for oral bioavailability. Comparing its measured logD, aqueous solubility, and microsomal stability against the cyclopropylmethoxy analog (predicted higher logP, 4 H-bond acceptors) provides direct evidence of the tetrahydrofuran oxygen's impact on ADME properties. This data can guide the design of next-generation isonicotinamide-based probes with optimized pharmacokinetic profiles.

Negative Control for Phenotypic Screening in Oncology or Inflammation

Since the compound lacks pre-existing biological annotation [1], it is an ideal negative control for phenotypic screens employing active benzimidazole-isonicotinamide analogs. Any cellular activity observed (e.g., in viability assays, NF-κB reporter assays, or glucose uptake assays) can be confidently attributed to the compound's intrinsic pharmacology rather than to known polypharmacology, reducing false-positive rates in high-content screening campaigns.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.